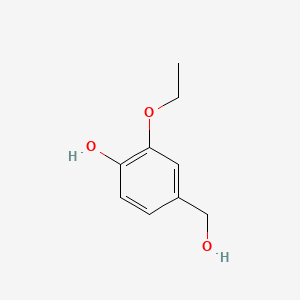

3-Ethoxy-4-hydroxybenzyl alcohol

Description

Structural Classification and Nomenclature in Organic Chemistry

3-Ethoxy-4-hydroxybenzyl alcohol is systematically classified as a substituted aromatic alcohol. Its core structure consists of a benzene (B151609) ring functionalized with three specific groups: a hydroxyl (-OH) group, an ethoxy (-OC2H5) group, and a hydroxymethyl (-CH2OH) group.

The precise arrangement of these substituents is critical to its chemical identity. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is (3-ethoxy-4-hydroxyphenyl)methanol . This name explicitly details the connectivity: a methanol (B129727) group attached to a phenyl (benzene) ring which is, in turn, substituted with an ethoxy group at the third carbon and a hydroxyl group at the fourth carbon, relative to the point of attachment of the methanol group.

Common synonyms for this compound include ethyl vanillyl alcohol and 2-ethoxy-4-(hydroxymethyl)phenol. scbt.comcymitquimica.com The latter synonym emphasizes its nature as a phenol (B47542), a class of compounds where a hydroxyl group is directly bonded to an aromatic ring. 888chem.com The presence of the benzyl (B1604629) alcohol moiety, where a hydroxyl group is attached to a methyl group which is itself attached to a benzene ring, is another key structural feature. youtube.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂O₃ |

| Molecular Weight | 168.19 g/mol |

| CAS Number | 4912-58-7 |

| Melting Point | 73-75 °C chemsrc.commolbase.com |

| Boiling Point | 323.3 °C at 760 mmHg chemsrc.commolbase.com |

| Density | 1.182 g/cm³ chemsrc.commolbase.com |

| Appearance | Solid cymitquimica.com |

Significance as a Phenolic Benzyl Alcohol Derivative in Synthetic Organic Chemistry

As a phenolic benzyl alcohol derivative, this compound serves as a valuable building block in synthetic organic chemistry. The reactivity of its three functional groups—the phenolic hydroxyl, the alcoholic hydroxyl, and the aromatic ring—allows for a diverse range of chemical transformations.

The phenolic hydroxyl group can undergo reactions such as etherification and esterification. The benzylic alcohol group is readily oxidized to an aldehyde or a carboxylic acid, and can also participate in ether and ester formation. wikipedia.org The aromatic ring itself is susceptible to electrophilic substitution reactions, with the existing substituents directing the position of incoming groups.

A primary route for the synthesis of this compound is the reduction of 3-ethoxy-4-hydroxybenzaldehyde (B1662144), commonly known as ethyl vanillin (B372448). chemsrc.comchemicalbook.com This transformation is typically achieved with high efficiency using reducing agents like sodium borohydride (B1222165). The reaction is often carried out in a basic aqueous medium at a controlled temperature of 10–20°C, yielding the desired alcohol in approximately 30 minutes with a yield of around 85%.

Overview of Key Academic Research Trajectories and Scholarly Relevance

Academic research involving this compound has explored its utility in various synthetic applications. Historical research milestones include its use in the synthesis of olfactive compounds, as demonstrated in a 1987 patent for methyl diantilis.

More recent studies have highlighted its role in more complex chemical syntheses. For instance, research published in 2007 utilized this alcohol in the creation of chiral cyclotriveratrylene (B73569) derivatives, which have potential applications in asymmetric catalysis. Further investigations have also elucidated its involvement in oxidation reactions. The antioxidant properties of this compound have also been a subject of study. biosynth.com

The compound is also a derivative of p-hydroxybenzyl alcohol (HBA), a known active component in some traditional medicines. rsc.orgmdpi.com Research into HBA and its derivatives has explored their potential biological activities, including effects on the central nervous system. rsc.orgmdpi.comnih.gov This connection provides a broader context for the scholarly relevance of this compound, suggesting potential avenues for future investigation into its own biological properties.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethoxy-4-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,10-11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCZGZGLABEWDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344547 | |

| Record name | 3-Ethoxy-4-hydroxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off white solid / Vanilla aroma | |

| Record name | 2-Ethoxy-4-(hydroxymethyl)phenol\u202f | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2290/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble, Soluble (in ethanol) | |

| Record name | 2-Ethoxy-4-(hydroxymethyl)phenol\u202f | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2290/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4912-58-7 | |

| Record name | 3-Ethoxy-4-hydroxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4912-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl vanillyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004912587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 3-ethoxy-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Ethoxy-4-hydroxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-4-(hydroxymethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.199.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL VANILLYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF0E3SL79L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Ethoxy 4 Hydroxybenzyl Alcohol

Reductive Synthesis from Aldehyde Precursors

The conversion of the aldehyde functional group in ethyl vanillin (B372448) to a primary alcohol is the most direct and widely employed route for the synthesis of 3-ethoxy-4-hydroxybenzyl alcohol. This approach leverages a variety of reducing agents and methodologies, each with distinct advantages and mechanistic features.

Sodium Borohydride (B1222165) Mediated Reduction of 3-Ethoxy-4-hydroxybenzaldehyde (B1662144) (Ethyl Vanillin)

The reduction of ethyl vanillin using sodium borohydride (NaBH₄) is a well-established and frequently utilized method for the preparation of this compound. sciencemadness.orgacs.org This method is favored for its operational simplicity, high yields, and the mild reaction conditions required.

The efficiency of the sodium borohydride reduction is contingent on several key parameters. The reaction is typically carried out in a basic aqueous medium, often using sodium hydroxide (B78521) (NaOH), to stabilize the sodium borohydride and prevent its premature decomposition. sciencemadness.orgacs.org Cooling the reaction mixture, usually in an ice bath, is a critical step to control the exothermic nature of the reaction. acs.org

The following table outlines typical reaction parameters for the sodium borohydride reduction of ethyl vanillin:

| Parameter | Typical Value/Condition | Purpose |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Provides the hydride for aldehyde reduction. |

| Solvent | Aqueous Sodium Hydroxide (NaOH) | Stabilizes NaBH₄ and dissolves the phenoxide. |

| Temperature | 0-10 °C (Ice Bath) | Controls the exothermic reaction. |

| Reaction Time | ~15-30 minutes | For completion of the reduction. |

| Work-up | Acidification (e.g., with HCl) | Neutralizes excess base and quenches the reaction. |

Optimization of these parameters is crucial for maximizing the yield and purity of this compound. The slow, portion-wise addition of sodium borohydride to the cooled solution of ethyl vanillin is a common practice to maintain temperature control and prevent side reactions. acs.org Yields for this reaction are often reported to be high, in the range of 85% or greater.

The mechanism of the sodium borohydride reduction of an aldehyde, such as ethyl vanillin, involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This process can be broken down into the following key steps:

Nucleophilic Attack: The reaction is initiated by the attack of the hydride ion on the carbonyl carbon of the 3-ethoxy-4-hydroxybenzaldehyde. This results in the formation of a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is subsequently protonated by a protic solvent, which in this case is typically water present in the reaction mixture. This protonation step yields the final product, this compound.

Alternative Reductive Approaches for Benzaldehyde (B42025) Derivatives (e.g., Formic Acid Reduction)

While sodium borohydride is a common choice, other reductive methods can be employed for the conversion of benzaldehyde derivatives to their corresponding alcohols. These alternatives can offer advantages in terms of cost, safety, or environmental impact.

One such alternative is the use of formic acid as a reducing agent in a process known as transfer hydrogenation. This method often utilizes a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the transfer of hydrogen from formic acid to the aldehyde. mdpi.com Studies on various aromatic aldehydes have demonstrated that this system can effectively reduce the carbonyl group to an alcohol. mdpi.com

Catalytic hydrogenation represents another significant class of alternative reductive approaches. This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Various catalysts have been shown to be effective for the hydrogenation of vanillin, a closely related compound, to vanillyl alcohol, and these can be applied to ethyl vanillin as well. These catalysts include:

Ruthenium on carbon (Ru/C) acs.org

Palladium on carbon (Pd/C) csic.es

Platinum on carbon (Pt/C) csic.es

Gold on carbon (Au/C) csic.es

Nickel-supported metal phosphate (B84403) catalysts whiterose.ac.uk

The choice of catalyst and reaction conditions (temperature, pressure) can influence the selectivity of the reduction, sometimes leading to the further reduction of the benzyl (B1604629) alcohol.

The following table provides a comparative overview of different reductive approaches:

| Reductive Method | Reducing Agent | Catalyst (if any) | Typical Conditions |

| Borohydride Reduction | Sodium Borohydride (NaBH₄) | None | Aqueous base, 0-10 °C |

| Transfer Hydrogenation | Formic Acid (HCOOH) | Pd/C | Elevated temperature |

| Catalytic Hydrogenation | Hydrogen Gas (H₂) | Ru/C, Pd/C, Pt/C, Au/C, Ni/MP | Varies with catalyst (e.g., 30-50°C, H₂ pressure) |

Green Chemistry Principles and Sustainable Synthetic Routes in this compound Production

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals like this compound. The goal is to develop more environmentally benign processes that are also economically viable.

The application of catalytic hydrogenation aligns well with green chemistry principles. Catalysts are used in small amounts and can often be recycled and reused, reducing waste. The primary byproduct of these reactions is water, making them inherently cleaner than reductions that use stoichiometric metal hydrides, which generate inorganic salts as byproducts. The use of water as a solvent in some catalytic hydrogenation systems further enhances their green credentials. acs.org

The development of catalysts derived from waste materials, such as engineered biochar from food waste, for the hydrogenation of related compounds like vanillin, points towards a more sustainable future for these reductions. csic.es

Furthermore, the potential to derive the starting material, ethyl vanillin, from renewable resources like lignin, a major component of biomass, is a key aspect of a sustainable production pipeline. While much of the research has focused on vanillin, the principles are transferable to its ethoxy analogue. The use of non-toxic, biodegradable solvents, such as natural deep eutectic solvents (NADES) , in the extraction and purification of related compounds also represents a move towards greener processes. nih.gov

Chemical Transformations and Derivatization of 3 Ethoxy 4 Hydroxybenzyl Alcohol

Etherification Reactions of the Hydroxyl Group

The hydroxyl groups of 3-ethoxy-4-hydroxybenzyl alcohol are primary sites for etherification reactions, leading to the formation of various ether derivatives.

Synthesis of Alkyl Ethers (e.g., 3-Ethoxy-4-hydroxybenzyl Methyl Ether, "Methyl Diantilis")

A significant derivatization of this compound is its conversion to alkyl ethers, with 3-ethoxy-4-hydroxybenzyl methyl ether, commercially known as Methyl Diantilis, being a prominent example. acs.orgwyzant.com This compound is valued in the fragrance industry for its spicy, carnation-like, sweet, and vanilla aroma. researchgate.net The synthesis typically involves the etherification of the benzylic hydroxyl group of this compound. acs.orgwyzant.com This transformation is the second step in a two-step synthesis, which begins with the reduction of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) (ethyl vanillin) to this compound. acs.orgwyzant.com

The general etherification can be performed with various alcohols, such as ethanol (B145695), 1-propanol, or 2-propanol, to yield the corresponding 3-ethoxy-4-hydroxybenzyl alkyl ethers, all of which possess distinct olfactory notes. acs.orgresearchgate.net

Acid-catalyzed nucleophilic substitution is a common method for the synthesis of ethers from alcohols. youtube.com In the case of this compound, an acid catalyst protonates the benzylic hydroxyl group, converting it into a good leaving group (water). youtube.commasterorganicchemistry.com Subsequently, an alcohol, acting as a nucleophile, attacks the resulting benzylic carbocation in an S(_N)1-type reaction or displaces the water molecule in an S(_N)2 fashion. youtube.commasterorganicchemistry.comchegg.com The benzylic nature of the alcohol makes it particularly susceptible to forming a resonance-stabilized carbocation, favoring the S(_N)1 pathway. reddit.com

A common laboratory-scale synthesis utilizes a polystyrene-based sulfonic acid resin, such as Amberlyst-15, as the acid catalyst. chegg.comprezi.com The reaction is typically carried out by stirring this compound with an excess of the desired alcohol (e.g., methanol) in the presence of the acid resin, followed by refluxing the mixture. chegg.comprezi.com

Table 1: Synthesis of Alkyl Ethers from this compound via Acid-Catalyzed Etherification

| Product | Reactants | Catalyst | Reported Yield |

| 3-Ethoxy-4-hydroxybenzyl methyl ether (Methyl Diantilis) | This compound, Methanol (B129727) | Amberlyst-15 | 52.22% prezi.com |

| 3-Ethoxy-4-hydroxybenzyl ethyl ether (Ethyl Diantilis) | This compound, Ethanol | Amberlyst-15 | 78.07% prezi.com |

| 3-Ethoxy-4-hydroxybenzyl isopropyl ether | This compound, 2-Propanol | Amberlyst-15 | 30.41% prezi.com |

The synthesis of unsymmetrical ethers, where two different alcohol molecules are coupled, presents a challenge due to the potential for self-etherification of each alcohol, leading to a mixture of products. scielo.br To achieve selective formation of unsymmetrical ethers like Methyl Diantilis, various catalytic systems have been developed.

Iron-based catalysts have shown promise in the selective cross-etherification of benzyl (B1604629) alcohols with aliphatic alcohols. For instance, a system combining Fe(OTf)(_2) with a pyridine (B92270) bis-imidazoline ligand can catalyze the dehydrative etherification under mild conditions with high chemoselectivity, avoiding the formation of symmetrical ether by-products. researchgate.net Another approach utilizes FeCl(_2)·4H(_2)O with a pyridine bis-thiazoline ligand for the synthesis of nonsymmetrical ethers. acs.org These methods often proceed through the formation of a benzylic carbocation intermediate. researchgate.netacs.org

Alkoxyhydrosilanes have also been employed as mediators for the cross-etherification of secondary benzyl alcohols with aliphatic alcohols, providing good to high yields of unsymmetrical ethers. rsc.orgnih.gov This method is believed to proceed via the formation of a carbocation derived from the benzyl alcohol. rsc.orgnih.gov

The mechanism of acid-catalyzed etherification of benzyl alcohols generally involves the formation of a carbocation intermediate. youtube.comreddit.com The process begins with the protonation of the benzylic hydroxyl group by an acid catalyst, forming a good leaving group (water). masterorganicchemistry.com Departure of the water molecule generates a benzylic carbocation, which is stabilized by resonance. reddit.com This carbocation is then attacked by a nucleophilic alcohol molecule. youtube.com A final deprotonation step yields the ether product and regenerates the acid catalyst. masterorganicchemistry.com

In the context of transition metal-catalyzed reactions, mechanisms involving oxidative addition and reductive elimination have been proposed. wikipedia.orglibretexts.org For instance, a plausible mechanism for platinum-catalyzed etherification involves the oxidative addition of the alcohol to the metal center, forming an alkyl platinum(IV) intermediate. researchgate.net This is followed by reductive elimination, where the ether is formed and the catalyst is regenerated. researchgate.netwikipedia.org Reductive elimination is the reverse process of oxidative addition and results in a decrease in the oxidation state of the metal center. wikipedia.orglibretexts.org

Regioselective Functionalization Strategies

The presence of two different hydroxyl groups in this compound—a benzylic alcohol and a phenolic hydroxyl—necessitates regioselective strategies for targeted chemical modifications.

Strategic Protection and Deprotection of the Hydroxyl Group for Targeted Modifications

To selectively react one hydroxyl group in the presence of the other, a common strategy is the use of protecting groups. masterorganicchemistry.com Protecting groups are chemical moieties that can be temporarily attached to a functional group to render it inert to specific reaction conditions and can be subsequently removed under mild conditions to restore the original functionality. masterorganicchemistry.com

For a molecule like this compound, if a reaction is desired at the phenolic hydroxyl group, the more reactive benzylic hydroxyl group would first be protected. Conversely, to modify the benzylic hydroxyl, the phenolic hydroxyl might need protection, although the benzylic hydroxyl's higher reactivity often allows for selective reaction without protecting the phenol (B47542). reddit.com

The choice of protecting group is crucial and depends on the specific reaction conditions to be employed. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl, tert-butyldimethylsilyl), which are stable to many reagents but can be easily removed with a fluoride (B91410) source. masterorganicchemistry.com Other options include tetrahydropyranyl (THP) ethers and benzyl ethers. masterorganicchemistry.comnih.gov

The regioselective protection of catechols (compounds with two adjacent hydroxyl groups on a benzene (B151609) ring) provides insights into the selective protection of molecules like this compound. In catechols with an electron-withdrawing group, the hydroxyl group para to the substituent is more acidic and thus can be selectively deprotonated and subsequently protected. nih.govresearchgate.net While this compound is not a catechol, the principles of acidity and steric hindrance influencing regioselectivity are still applicable. nih.gov

Table 2: Common Protecting Groups for Hydroxyl Functions

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions |

| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl), base (e.g., triethylamine) | Mild acid or fluoride ion (e.g., TBAF) |

| tert-Butyldimethylsilyl | TBDMS, TBS | tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole | Fluoride ion (e.g., TBAF), acid |

| Tetrahydropyranyl | THP | Dihydropyran (DHP), acid catalyst (e.g., p-TsOH) | Aqueous acid |

| Benzyl | Bn | Benzyl bromide (BnBr), base (e.g., NaH) | Hydrogenolysis (H(_2), Pd/C) |

Cross-Coupling Reactions at the Benzyl Position (e.g., Palladium-Catalyzed Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. nih.gov While direct coupling at the benzyl C-O bond of this compound is challenging, derivatization of the benzylic alcohol to a halide or another suitable leaving group enables its participation in palladium-catalyzed cross-coupling reactions.

Research has demonstrated the effectiveness of Suzuki-Miyaura coupling for a wide array of substrates, highlighting its functional group tolerance and predictability. nih.gov For instance, the coupling of aryl halides with arylboronic acids or their esters is a cornerstone of modern synthetic chemistry. In the context of this compound derivatives, this reaction would typically involve:

Activation of the Benzyl Alcohol: The hydroxyl group is a poor leaving group and must be converted to a more reactive species, such as a benzyl halide (e.g., bromide or chloride).

Palladium-Catalyzed Coupling: The resulting benzyl halide can then be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base.

A study on heteroaryl-heteroaryl Suzuki-Miyaura reactions highlighted the optimization of reaction conditions, including the choice of ligand and base, to achieve high yields. nih.gov For example, the use of a specific palladium precatalyst, Pd-CataCXium A-G3, with trimethyl borate (B1201080) and a suitable base, was found to be highly effective. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd-CataCXium A-G3 (3 mol%) | nih.gov |

| Ligand | CataCXium A | nih.gov |

| Base | TMSOK (1.2 equiv) | nih.gov |

| Additive | Trimethyl borate (3.0 equiv) | nih.gov |

| Reactant | Neopentyl heteroarylboronic ester (1.1 equiv) | nih.gov |

Enzymatic Catalysis in this compound Derivatization (e.g., Lipase-Mediated Acetylation)

Enzymatic catalysis, particularly using lipases, offers a green and highly selective alternative for the derivatization of this compound. nih.gov Lipases are widely used for their ability to catalyze reactions like esterification and acetylation with high regio- and enantioselectivity under mild conditions. nih.gov

Lipase-mediated acetylation involves the transfer of an acetyl group, typically from an acyl donor like vinyl acetate, to the hydroxyl group of the alcohol. nih.gov This method is particularly valuable for the kinetic resolution of racemic alcohols, yielding enantiomerically pure acetates and alcohols. nih.govpolimi.it

Studies have shown that lipases such as those from Candida antarctica (Novozym® 435) and Burkholderia cepacia are effective biocatalysts for acetylation reactions. nih.govnih.gov The optimization of reaction parameters like temperature, reaction time, substrate molar ratio, and enzyme amount is crucial for achieving high conversion rates. nih.gov For example, in the acetylation of a similar compound, trans-3,5,4'-trihydroxystilbene, optimal conditions were found to be a reaction time of 60 hours, a temperature of 64 °C, and a specific substrate to acyl donor ratio. nih.gov

Table 2: Parameters for Lipase-Catalyzed Acetylation

| Parameter | Example Condition | Reference |

|---|---|---|

| Enzyme | Immobilized lipase (B570770) from Candida antarctica (Novozym® 435) | nih.gov |

| Acyl Donor | Vinyl acetate | nih.govpolimi.it |

| Solvent | 1,4-dioxane or tert-butyl methyl ether (TBME) | nih.govpolimi.it |

| Temperature | Room temperature to 64 °C | nih.govnih.gov |

Nucleophilic Substitution Reactions Involving the Benzyl Alcohol Moiety (e.g., Direct Cyanide Substitution to Form 3-Ethoxy-4-hydroxyphenylacetonitrile)

The benzylic hydroxyl group of this compound can undergo nucleophilic substitution to introduce a variety of functional groups. A key transformation is its conversion to 3-ethoxy-4-hydroxyphenylacetonitrile. This nitrile derivative is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

The direct conversion of the benzyl alcohol to the corresponding nitrile can be achieved by reaction with a cyanide source. google.com While traditional methods often involve converting the alcohol to a more reactive benzyl halide first, a one-step process has been developed. google.com This direct method involves reacting the alcohol with hydrogen cyanide or an alkali metal cyanide in a polar aprotic solvent like dimethylsulfoxide (DMSO) at elevated temperatures. google.com

This one-step process is advantageous as it bypasses the need for protecting the phenolic hydroxyl group and the isolation of the intermediate benzyl halide, thus saving several reaction steps. google.com

Table 3: Reaction Conditions for the Synthesis of 3-Ethoxy-4-hydroxyphenylacetonitrile

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 3-Methoxy-4-hydroxybenzyl alcohol (as an analogue) | google.com |

| Cyanide Source | Potassium cyanide or hydrogen cyanide | google.com |

| Solvent | Dimethylsulfoxide (DMSO) | google.com |

| Temperature | ~125 °C | google.com |

| Yield | ~82-88% (for the methoxy (B1213986) analogue) | google.com |

It's important to note that the reactivity of alcohols in nucleophilic substitution follows the order of 3° > 2° > 1°. libretexts.org As a primary benzylic alcohol, this compound can react via an SN1-like mechanism due to the formation of a resonance-stabilized benzylic carbocation. libretexts.orgchegg.com Protonation of the hydroxyl group by an acid catalyst converts it into a good leaving group (water), facilitating the nucleophilic attack. libretexts.org

Reductive Amination Pathways Utilizing this compound Derivatives as Alkylating Agents

Reductive amination is a highly effective method for forming carbon-nitrogen bonds and synthesizing substituted amines. masterorganicchemistry.com While this compound itself is not the direct alkylating agent, its corresponding aldehyde, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), is a key precursor. The alcohol can be readily oxidized to the aldehyde, which then participates in the reductive amination process.

The process typically involves the reaction of the aldehyde with an amine (ammonia, a primary amine, or a secondary amine) to form an imine or iminium ion intermediate. masterorganicchemistry.comyoutube.com This intermediate is then reduced in situ to the corresponding amine using a selective reducing agent. masterorganicchemistry.com

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com

Oxidation: this compound is oxidized to 3-ethoxy-4-hydroxybenzaldehyde.

Imine Formation: The aldehyde reacts with an amine to form an imine.

Reduction: The imine is reduced to the target amine.

This method avoids the issue of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com Heterogeneous catalysts, such as nickel-based or palladium-on-carbon catalysts, can also be employed for the reductive amination of alcohols, often proceeding through a hydrogen-borrowing mechanism. google.commdpi.com

Table 4: Key Components in Reductive Amination

| Component | Role | Reference |

|---|---|---|

| Aldehyde/Ketone | Carbonyl source, reacts with the amine | masterorganicchemistry.com |

| Amine | Nitrogen source (ammonia, primary, or secondary) | masterorganicchemistry.com |

| Reducing Agent | Reduces the imine/iminium ion intermediate (e.g., NaBH₃CN) | masterorganicchemistry.com |

| Catalyst | Can be used for in situ oxidation and reduction (e.g., Pd/C) | google.com |

Spectroscopic and Advanced Analytical Characterization of 3 Ethoxy 4 Hydroxybenzyl Alcohol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

¹H NMR spectroscopy is instrumental in defining the substitution pattern on the aromatic ring and confirming the presence of the ethoxy and benzyl (B1604629) alcohol moieties. The aromatic protons of 3-Ethoxy-4-hydroxybenzyl alcohol typically appear in the chemical shift range of 6.5–7.5 ppm. The protons of the ethoxy group exhibit characteristic signals, with the methylene (B1212753) (-OCH₂-) protons resonating around 3.5–4.0 ppm and the methyl (-CH₃) protons appearing further upfield. The benzylic methylene protons (-CH₂OH) and the hydroxyl protons also provide distinct signals that complete the structural picture.

Interactive ¹H NMR Data Table for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | 6.8 - 7.0 | Multiplet | - |

| -CH₂OH | ~4.6 | Singlet | - |

| -OCH₂CH₃ | ~4.1 | Quartet | ~7.0 |

| -OH | Variable | Broad Singlet | - |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from typical values for similar structures.

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the unambiguous characterization of the carbon skeleton. The chemical shifts of the aromatic carbons are sensitive to the nature and position of the substituents, providing clear evidence for the 1,3,4-substitution pattern. The carbons of the ethoxy and benzyl alcohol groups also have characteristic resonances. The application of quantitative ¹³C NMR has also been explored for isotopic analyses in related compounds like vanillin (B372448), demonstrating the technique's versatility. mdpi.comresearchgate.net

Interactive ¹³C NMR Data Table for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (in precursor) | ~191 |

| C-O (aromatic) | 147 - 152 |

| C-H (aromatic) | 108 - 128 |

| C-C (aromatic, substituted) | 129 - 131 |

| -CH₂OH | ~65 |

| -OCH₂CH₃ | ~64 |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule.

FT-IR spectroscopy is highly effective for identifying the key functional groups in this compound. The spectrum will prominently feature a broad absorption band in the region of 3200–3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic and alcoholic hydroxyl groups. The presence of the ether linkage (C-O-C) of the ethoxy group is confirmed by strong absorptions in the 1100–1250 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while C=C stretching vibrations of the benzene (B151609) ring appear in the 1400–1600 cm⁻¹ range. The transition from the precursor, ethyl vanillin, can be monitored by the disappearance of the strong C=O stretching band of the aldehyde at around 1700 cm⁻¹. slideserve.com

Interactive FT-IR Data Table for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3500 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Aromatic C=C | C=C Stretch | 1400 - 1600 |

| Ether (C-O-C) | C-O Stretch | 1100 - 1250 |

Note: These are typical ranges and specific peak positions can be influenced by the molecular environment. researchgate.net

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectra would be expected to show strong bands for the aromatic ring vibrations. nih.gov The C-C stretching of the ring and the symmetric breathing modes are often prominent. While O-H stretching is typically weak in Raman spectra, other functional groups like the ether linkage and the aliphatic C-H bonds of the ethoxy group will produce characteristic signals.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and investigating the fragmentation pathways of this compound. The molecular ion peak (M⁺) in the mass spectrum confirms the compound's molecular weight of 168.19 g/mol . nih.gov

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. Alcohols often exhibit fragmentation through alpha-cleavage and dehydration. libretexts.org For this compound, alpha-cleavage would involve the breaking of the bond between the benzylic carbon and the aromatic ring, or the C-C bond of the ethoxy group. Dehydration would result in the loss of a water molecule (18 amu), leading to a fragment ion at m/z 150. libretexts.org The fragmentation pattern of related hydroxybenzyl alcohols has been studied, revealing that the position of the hydroxyl group significantly influences the fragmentation pathways. nih.gov

Interactive Mass Spectrometry Fragmentation Data Table for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 168 | [C₉H₁₂O₃]⁺ | Molecular Ion (M⁺) |

| 150 | [C₉H₁₀O₂]⁺ | Loss of H₂O (Dehydration) |

| 139 | [C₈H₁₁O₂]⁺ | Loss of -CH₂OH |

| 123 | [C₇H₇O₂]⁺ | Loss of -OCH₂CH₃ |

Note: These are predicted fragmentation patterns based on the structure and general fragmentation rules for alcohols and aromatic compounds. nih.govlibretexts.orgnih.gov

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., High-Performance Liquid Chromatography, HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity assessment and separation of this compound and its closely related compounds, such as its aldehyde precursor, ethylvanillin. This method is highly valued for its sensitivity, reproducibility, and ability to separate components within a mixture for both qualitative and quantitative analysis. s4science.at

Research and quality control applications typically employ reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. The C18 (octadecylsilyl) column is the most common stationary phase for this class of compounds, offering excellent separation based on hydrophobicity. s4science.athelixchrom.commat-test.com

The separation is achieved by carefully selecting the mobile phase composition. A mixture of a polar organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer is common. The pH of the mobile phase is often adjusted with acids like phosphoric acid or acetic acid to ensure the analytes are in a consistent, non-ionized state, which leads to sharper peaks and more reliable retention times. s4science.athelixchrom.commat-test.comscispace.com Detection is most frequently accomplished using a UV-Vis detector, as the aromatic ring in these compounds exhibits strong absorbance in the ultraviolet spectrum, with common wavelengths set at 225 nm, 254 nm, or 280 nm. s4science.athelixchrom.commat-test.com

The following table summarizes various HPLC methods developed for the analysis of ethylvanillin, a compound structurally analogous to this compound. These conditions are readily adaptable for the analysis of the target alcohol.

| Column | Mobile Phase | Flow Rate | Detection Wavelength | Reference |

|---|---|---|---|---|

| Amaze C18 (4.6x150 mm, 3 µm) | 15% Acetonitrile with 50 mM ammonium (B1175870) phosphate (B84403) and 0.1% phosphoric acid | 1.0 mL/min | 225 nm | helixchrom.com |

| Brownlee Validated C18 (150 x 4.6 mm, 5 µm) | Methanol and 0.2% v/v conc. H₃PO₄ (40:60) | 1.0 mL/min | 254 nm | s4science.at |

| ZORBAX Eclipse Plus C18 | Methanol and 1.5% (φ) acetic acid solution (35:65) | Not Specified | 280 nm | mat-test.com |

| C18 Column | Water-methanol-acetic acid (89 + 10 + 1) | Not Specified | 254 nm | scispace.com |

X-ray Crystallography for Solid-State Structural Determination of Related Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry and offers deep insights into intermolecular interactions, such as hydrogen bonding and crystal packing. While crystallographic data for this compound itself is not widely published, the analysis of closely related derivatives provides invaluable structural information applicable to this class of compounds.

A notable example is the crystal structure of 10-benzyl-9-(3-ethoxy-4-hydroxyphenyl)-3,3,6,6,9-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione, a complex derivative synthesized from 3-ethoxy-4-hydroxybenzaldehyde (B1662144) (ethylvanillin). nih.gov Yellow single crystals suitable for X-ray diffraction were obtained by dissolving the compound in an ethanol (B145695) solution and allowing it to crystallize at room temperature. nih.gov

The structural analysis revealed intricate details about the molecule's conformation. The central dihydropyridine (B1217469) ring of the acridinedione moiety adopts a flattened-boat conformation, while the two cyclohexenone rings are in envelope conformations. nih.gov A crucial aspect of the crystal packing is the formation of a helical chain along the b-axis, which is sustained by O—H⋯O hydrogen bonds between the molecules. nih.gov

Detailed crystallographic data for this derivative are presented in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₃₂H₃₇NO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.0601 (4) |

| b (Å) | 9.4578 (2) |

| c (Å) | 17.9103 (4) |

| β (°) | 106.326 (1) |

| Volume (ų) | 2772.11 (11) |

| Z | 4 |

This detailed structural information is fundamental for understanding how the 3-ethoxy-4-hydroxyphenyl group influences molecular conformation and solid-state packing, which can be correlated with the compound's physical properties and biological activity.

Computational Chemistry and Molecular Modeling Studies of 3 Ethoxy 4 Hydroxybenzyl Alcohol

Quantum Chemical Calculations of Electronic and Geometric Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Ethoxy-4-hydroxybenzyl alcohol, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to predict its electronic and geometric structure. While direct computational studies on this compound are not extensively published, significant insights can be drawn from detailed analyses of its immediate precursor, 3-Ethoxy-4-hydroxybenzaldehyde (B1662144) (ethyl vanillin). The primary difference is the aldehyde group in the precursor versus the alcohol group in the target compound.

Computational studies on ethyl vanillin (B372448), often utilizing the B3LYP functional with basis sets like 6-31G(d,p), 6-31++G(d,p), and 6-311++G(d,p), provide a robust framework for understanding the electronic landscape. researchgate.netrasayanjournal.co.in These calculations yield optimized molecular geometries, detailing bond lengths, bond angles, and dihedral angles.

A key aspect of these studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests a more reactive species. For instance, in a study of ethyl vanillin, the HOMO-LUMO gap was calculated, providing insights into its charge transfer characteristics. rasayanjournal.co.in

Natural Bond Orbital (NBO) analysis is another powerful tool used in these computational studies. It helps in understanding the delocalization of electron density and the nature of intramolecular interactions, such as hydrogen bonding. researchgate.net For this compound, NBO analysis would be crucial in elucidating the interactions between the hydroxyl, ethoxy, and benzyl (B1604629) alcohol moieties.

Vibrational frequency calculations are also performed to complement experimental spectroscopic data (FT-IR and FT-Raman). Theoretical vibrational spectra, calculated using methods like DFT, aid in the assignment of experimentally observed vibrational bands to specific functional groups and vibrational modes within the molecule. researchgate.netrasayanjournal.co.in

Table 1: Representative Calculated Electronic Properties for a Related Compound (3-Ethoxy-4-hydroxybenzaldehyde)

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| DFT (B3LYP) | 6-311++G(d,p) | -6.2 | -1.9 | 4.3 |

| HF | 6-31G(d,p) | -8.5 | 0.8 | 9.3 |

Note: Data is illustrative and based on published calculations for 3-Ethoxy-4-hydroxybenzaldehyde to represent typical values obtained through these methods. researchgate.netrasayanjournal.co.in

Elucidation of Reaction Mechanisms and Transition States through Computational Methods

Computational chemistry provides invaluable tools for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. This allows for the elucidation of reaction mechanisms at a molecular level.

A relevant reaction for this compound is its etherification, for example, with methanol (B129727) in the presence of an acid catalyst. chegg.com Computational studies can be employed to investigate the feasibility of different reaction pathways, such as the SN1 and SN2 mechanisms.

In an SN1-type mechanism, the reaction would proceed through a carbocation intermediate. The stability of this intermediate is crucial for the reaction to occur. For this compound, the formation of a benzyl carbocation would be stabilized by resonance, with the positive charge delocalized over the benzene (B151609) ring and influenced by the electron-donating hydroxyl and ethoxy groups. chegg.com Computational methods can be used to calculate the structure and energy of this resonance-stabilized carbocation and the corresponding transition states leading to its formation and subsequent reaction.

Alternatively, an SN2 mechanism would involve a concerted process where the nucleophile (methanol) attacks the carbon atom bearing the hydroxyl group, while the hydroxyl group departs simultaneously. Computational modeling can determine the geometry and energy of the pentacoordinate transition state involved in this pathway.

By calculating the energy barriers for both the SN1 and SN2 pathways, computational chemists can predict which mechanism is more favorable under specific reaction conditions. These calculations involve locating the transition state structures on the potential energy surface and calculating their energies relative to the reactants and products.

Molecular Docking and Interaction Modeling with Molecular Targets in in vitro Contexts

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict the binding affinity and mode of interaction of a ligand with a biological target, such as an enzyme or a receptor.

While specific docking studies on this compound are not widely reported, studies on structurally similar benzyl alcohol derivatives and benzaldehydes provide a strong indication of its potential interactions. For instance, derivatives of benzyl alcohol have been docked against enzymes like glucosamine-6-phosphate synthase, a target for antibacterial agents. semanticscholar.org These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the enzyme. The binding energy, calculated as a result of docking, provides an estimate of the binding affinity.

Similarly, 4-substituted benzaldehydes have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. researchgate.net Docking studies of these compounds into the active site of tyrosinase have helped to understand the structural requirements for inhibition.

For this compound, molecular docking could be used to predict its binding to various enzymes. The hydroxyl and ethoxy groups, along with the aromatic ring, can participate in a range of interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ethoxy group can engage in hydrophobic interactions. The aromatic ring can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the enzyme's active site.

Table 2: Illustrative Molecular Docking Data for Benzyl Alcohol Derivatives Against a Hypothetical Enzyme Target

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Benzyl Alcohol Derivative A | -6.5 | ASP 120, SER 210 | Hydrogen Bond |

| Benzyl Alcohol Derivative B | -7.2 | PHE 250, TRP 85 | π-π Stacking, Hydrophobic |

| Benzyl Alcohol Derivative C | -5.9 | LEU 150, VAL 180 | Hydrophobic |

Note: This table is for illustrative purposes to show the type of data generated from molecular docking studies, based on findings for similar compounds. semanticscholar.org

3 Ethoxy 4 Hydroxybenzyl Alcohol As a Key Intermediate in Complex Organic Synthesis

Role in Pharmaceutical Intermediate Synthesis and Drug Development Precursors

3-Ethoxy-4-hydroxybenzyl alcohol serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds and precursors for drug development. smolecule.comguidechem.com Its utility in this regard stems from the reactivity of its functional groups—the phenolic hydroxyl, the alcoholic hydroxyl, and the aromatic ring—which can be selectively modified to build more complex molecular architectures.

The presence of the ethoxy group, in comparison to the more common methoxy (B1213986) group found in vanillyl alcohol, can enhance the lipophilicity of derivative compounds. This property is often advantageous in drug design as it can influence a molecule's ability to cross cell membranes and interact with biological targets.

Key Research Findings:

Neuroprotective Agents: Research has indicated that this compound itself exhibits antioxidant properties, which are relevant to the development of treatments for diseases associated with oxidative stress, such as neurodegenerative disorders. biosynth.com It has been shown to scavenge free radicals and inhibit lipid peroxidation, processes implicated in cellular damage. biosynth.com

Synthesis of Bioactive Molecules: The compound's structure is a key component in the synthesis of more complex molecules with potential therapeutic applications. For instance, the hydroxyl groups can be targets for etherification or esterification to produce a library of derivatives for screening against various diseases.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂O₃ |

| Molecular Weight | 168.19 g/mol |

| Melting Point | 73-75 °C vulcanchem.com |

| Boiling Point | 323.3 °C at 760 mmHg echemi.com |

| Density | 1.1 g/cm³ |

Application in Fragrance Chemistry and Related Specialty Chemical Production

The pleasant, vanilla-like aroma of this compound makes it a valuable component in the fragrance industry. smolecule.com It is utilized in the formulation of perfumes, cosmetics, and other scented products. smolecule.com Its application extends beyond being a simple fragrance ingredient; it also serves as a precursor for the synthesis of other aroma chemicals.

The primary synthesis route to this compound involves the reduction of 3-ethoxy-4-hydroxybenzaldehyde (B1662144), commonly known as ethyl vanillin (B372448). Ethyl vanillin is a widely used synthetic flavoring agent, and its conversion to the corresponding alcohol provides a pathway to new fragrance compounds with different scent profiles and physical properties.

Table 2: Synthesis of this compound from Ethyl Vanillin

| Reactant | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Ethyl vanillin | Sodium borohydride (B1222165) (NaBH₄) | Aqueous sodium hydroxide (B78521) | 10–20°C | ~85% |

Strategies for Multi-Step Synthesis Utilizing this compound as a Central Building Block

The strategic use of this compound as a central building block in multi-step synthesis allows for the creation of diverse and complex molecules. libretexts.org Its functional groups offer multiple points for chemical modification, enabling a variety of synthetic transformations.

Key Synthetic Strategies:

Etherification: The phenolic hydroxyl group can undergo Williamson ether synthesis to introduce a wide range of alkyl or aryl groups. youtube.com This reaction typically involves deprotonation of the phenol (B47542) with a base like sodium hydride, followed by reaction with an alkyl halide. youtube.com

Oxidation: The primary alcohol of the hydroxymethyl group can be selectively oxidized to an aldehyde or a carboxylic acid, providing further functional handles for subsequent reactions.

Electrophilic Aromatic Substitution: The electron-donating nature of the hydroxyl and ethoxy groups activates the aromatic ring towards electrophilic substitution reactions, allowing for the introduction of additional substituents at specific positions.

A common synthetic transformation is the etherification of the benzylic alcohol. For example, the reaction of this compound with methanol (B129727) in the presence of an acid catalyst like Amberlyst® 15 resin can proceed through either an SN1 or SN2 mechanism to form the corresponding methyl ether. chegg.com The SN1 pathway would involve the formation of a resonance-stabilized carbocation. chegg.com

The ability to perform these transformations selectively is key to using this compound effectively in a synthetic sequence. The choice of reagents and reaction conditions can direct the reaction to the desired functional group, making it a versatile tool for the organic chemist.

Biotransformation Pathways and Mechanistic Studies in Non Human Systems

In Vitro Biotransformation in Isolated Biological Systems

The biotransformation of 3-Ethoxy-4-hydroxybenzyl alcohol has been investigated using various isolated biological systems, including specific enzymes and subcellular fractions, to understand its metabolic fate.

Enzymatic studies using vanillyl alcohol oxidase (VAO) from the fungus Penicillium simplicissimum have provided insights into the oxidation pathways of this compound and structurally related compounds . These studies highlight the role of microbial enzymes in the initial oxidative metabolism of this class of molecules. Another example of enzymatic transformation involves the use of maltase from Saccharomyces cerevisiae, which has been used to synthesize a novel glucoside of the related compound, vanillyl alcohol, demonstrating the potential for enzymatic glycosylation researchgate.net.

Subcellular fractions from various tissues are instrumental in studying metabolic pathways. For instance, studies on ethanol (B145695) metabolism have utilized cytosol and S9 fractions from human liver, lung, and small intestine to identify and characterize the activity of sulfating enzymes nih.gov. These in vitro systems allow for the investigation of specific metabolic reactions, such as Phase I oxidation or Phase II conjugation, in a controlled environment, free from the complexities of a whole-organism model. While direct studies using subcellular fractions for this compound are not extensively detailed in the provided results, the methodologies used for similar alcohols establish a clear precedent for how its biotransformation would be investigated nih.govnih.gov.

Table 1: Examples of In Vitro Systems for Studying Benzyl (B1604629) Alcohol Biotransformation

| Biological System | Organism/Tissue Source | Type of Transformation Studied | Related Compound Studied | Reference |

|---|---|---|---|---|

| Vanillyl Alcohol Oxidase (VAO) | Penicillium simplicissimum | Oxidation | Vanillyl Alcohol & related structures | |

| Maltase | Saccharomyces cerevisiae | Transglucosylation (Glycoside synthesis) | Vanillyl Alcohol | researchgate.net |

Enzyme-Mediated Metabolic Pathways

The metabolism of this compound, like many phenolic compounds, is expected to proceed through two main phases: Phase I functionalization and Phase II conjugation.

Phase I Oxidation: The primary alcohol group of this compound is susceptible to oxidation. This reaction is typically catalyzed by alcohol dehydrogenases (ADH), which convert the alcohol to its corresponding aldehyde (3-ethoxy-4-hydroxybenzaldehyde, or ethyl vanillin). This is analogous to the primary oxidative pathway for ethanol, which is converted to acetaldehyde (B116499) by ADH nih.govnih.gov. Subsequently, the aldehyde can be further oxidized to the corresponding carboxylic acid (ethyl vanillic acid) by aldehyde dehydrogenase (ALDH) nih.gov. Another potential pathway involves oxidation by cytochrome P450 enzymes, particularly CYP2E1, which plays a role in metabolizing ethanol at higher concentrations nih.gov.

Phase II Conjugation: Following Phase I oxidation, or acting directly on the parent molecule, Phase II enzymes increase water solubility to facilitate excretion nih.gov. For phenolic compounds like this compound, the principal Phase II reactions are glucuronidation and sulfation nih.gov.

Glucuronidation: This process is mediated by UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid to the hydroxyl groups of the substrate nih.gov. Studies on ethanol metabolism have identified UGT1A9 and UGT2B7 as having the highest formation rates for ethyl glucuronide nih.gov.

Sulfation: This pathway involves the transfer of a sulfonate group, a reaction catalyzed by sulfotransferases (SULTs) nih.gov. Systematic analysis of ethanol sulfation has identified several active human SULTs, including SULT1A1, SULT1A2, SULT1A3, and SULT1C4, with SULT1A1 being particularly active nih.govnih.gov. These conjugation reactions result in metabolites with poor membrane permeability that require carrier-mediated transport for excretion nih.gov.

Table 2: Potential Enzyme-Mediated Metabolic Pathways for this compound

| Metabolic Phase | Reaction | Key Enzyme Family | Potential Specific Enzymes (Inferred from related compounds) | Reference |

|---|---|---|---|---|

| Phase I | Alcohol Oxidation | Alcohol Dehydrogenase (ADH) | ADH1 family | nih.govnih.gov |

| Phase I | Aldehyde Oxidation | Aldehyde Dehydrogenase (ALDH) | ALDH2 | nih.gov |

| Phase I | Alcohol Oxidation | Cytochrome P450 | CYP2E1 | nih.gov |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UGT1A9, UGT2B7 | nih.govnih.gov |

Structure-Activity Relationships in Biological Interactions

The biological activity of this compound is intrinsically linked to its chemical structure, particularly the influence of its functional groups on physicochemical properties like lipophilicity and membrane permeability.

The presence of the ethoxy group (–OCH2CH3) is a key determinant of the molecule's behavior. Compared to its close analog, vanillyl alcohol (which has a methoxy (B1213986) group, –OCH3), the ethoxy group in this compound increases its nonpolar character. This enhanced lipophilicity, or fat-solubility, influences how the molecule interacts with biological membranes and proteins . An increased 1-octanol/water partition coefficient (log Kow), a standard measure of lipophilicity, is generally associated with greater membrane permeability nih.gov.

The ability of a molecule to pass through cellular membranes is critical for its biological effects. Studies on short-chain alcohols demonstrate that increased hydrophobicity enhances membrane penetration nih.gov. Ethanol, for example, passes through lipid bilayers more easily than methanol (B129727) due to the more hydrophobic nature of its carbon tail nih.gov. Similarly, the ethoxy group of this compound would facilitate its passage through the hydrophobic core of cell membranes, allowing it to reach intracellular targets . In vitro experiments using beetroot cells have shown that alcohols can dissolve membrane lipids, thereby increasing membrane permeability youtube.com.

In addition to the ethoxy group, the phenolic hydroxyl (–OH) group is crucial for biological interactions. It can act as a hydrogen bond donor, enabling the molecule to bind to the active sites of enzymes or cellular receptors .

Table 3: Influence of Functional Groups on Physicochemical Properties

| Functional Group | Property Influence | Biological Consequence | Reference |

|---|---|---|---|

| Ethoxy Group (-OCH2CH3) | Increases lipophilicity (fat-solubility) | Enhanced permeability across cell membranes; improved interaction with hydrophobic pockets of proteins | nih.gov |

| Hydroxyl Group (-OH) | Can form hydrogen bonds | Enables binding to active sites of enzymes and receptors |

Modulatory Effects on Cellular Signaling Pathways and Gene Activation in in vitro Models

In vitro studies on structurally similar compounds suggest that this compound likely exerts significant modulatory effects on key cellular signaling pathways, particularly those related to the oxidative stress response.

A primary pathway implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes frontiersin.org. Studies on the related compound p-hydroxybenzyl alcohol (HBA) have shown that it protects cells against oxidative stress by activating Nrf2 nih.govnih.govfrontiersin.org. In in vitro models using astrocyte cell lines (C6 cells), treatment with HBA was found to increase the expression and promote the nuclear translocation of Nrf2 nih.gov.

Once activated and translocated to the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, inducing their transcription nih.gov. This leads to the upregulation of several critical antioxidant enzymes and proteins.

Key downstream genes activated by the Nrf2 pathway include:

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, exerting potent antioxidant and anti-inflammatory effects nih.gov.

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A cytosolic enzyme that detoxifies quinones and reduces oxidative stress nih.gov.

Glutamate-Cysteine Ligase Modifier Subunit (GCLM): A key enzyme in the synthesis of glutathione, a major intracellular antioxidant nih.gov.

In vitro experiments have demonstrated that HBA-mediated activation of Nrf2 and subsequent induction of HO-1 are directly responsible for its cytoprotective effects against H2O2-induced oxidative damage in astrocytes nih.gov. Furthermore, HBA has been shown to activate the ERK and Akt signaling pathways, which may also contribute to its protective effects nih.gov. Given the structural and functional similarities, this compound is anticipated to operate through similar Nrf2-mediated mechanisms to exert its documented antioxidant effects biosynth.comnih.gov.

Table 4: In Vitro Effects of Structurally Similar Benzyl Alcohols on Cellular Signaling

| Compound | Cell Model | Pathway Modulated | Downstream Gene Activation | Observed Outcome | Reference |

|---|---|---|---|---|---|

| p-Hydroxybenzyl Alcohol (HBA) | C6 Astrocyte Cells | Nrf2 Activation (Nuclear Translocation) | HO-1, NQO1, GCLM | Protection against H2O2-induced cell death | nih.gov |

| p-Hydroxybenzyl Alcohol (HBA) | PC12 Cells | Nrf2 Activation (Nuclear Translocation) | Nrf2, PDI, BDNF, GDNF | Protection against H2O2-induced cell death | nih.gov |

Emerging Research Areas and Future Directions for 3 Ethoxy 4 Hydroxybenzyl Alcohol

The scientific community's interest in 3-Ethoxy-4-hydroxybenzyl alcohol and its derivatives continues to grow, driven by its versatile chemical structure and potential applications across various fields. Emerging research is pushing the boundaries beyond its known uses, exploring novel biological activities, advanced catalytic functions, new-age materials, and more efficient production methods. This article delves into the burgeoning research areas and future outlook for this valuable compound.

Q & A

Q. What are the common synthetic routes for 3-Ethoxy-4-hydroxybenzyl alcohol, and how can reaction conditions be optimized?

The synthesis of this compound typically involves selective protection/deprotection of hydroxyl groups and ethoxy functionalization. A method analogous to polymer-supported synthesis (e.g., MBBA resin preparation) can be adapted, where benzyl ether cleavage using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidation is critical for regioselective deprotection . Ethoxylation strategies, such as reacting benzyl alcohol derivatives with ethylene oxide under controlled pH and temperature, may optimize yield . Key parameters include solvent polarity (e.g., dichloromethane for DDQ reactions), reaction time (6–12 hours for ethoxylation), and catalyst selection (e.g., acidic or basic conditions).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR (¹H/¹³C): Essential for confirming substitution patterns (e.g., ethoxy vs. methoxy groups). Aromatic protons appear in the 6.5–7.5 ppm range, while the ethoxy group’s methylene protons resonate near 3.5–4.0 ppm .

- FT-IR: Hydroxyl (-OH) stretching (~3200–3500 cm⁻¹) and ether (C-O-C) vibrations (~1100–1250 cm⁻¹) confirm functional groups .

- HPLC-MS: Useful for purity assessment and detecting byproducts. Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) are recommended .

Q. What are the stability considerations for this compound under varying pH and storage conditions?

The compound is sensitive to oxidative degradation and hydrolysis. Stability studies suggest:

- Acidic conditions (pH < 4): Rapid cleavage of the ethoxy group.

- Basic conditions (pH > 9): Hydroxyl group deprotonation increases solubility but may promote oxidation.

- Storage: Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent photolytic and oxidative degradation .

Advanced Questions

Q. How does the ethoxy group in this compound influence its antioxidant mechanisms compared to methoxy analogs?

The ethoxy group enhances lipophilicity, improving membrane permeability and bioavailability compared to methoxy derivatives (e.g., 4-hydroxy-3-methoxybenzyl alcohol). In vitro assays show that ethoxy substitution modulates Nrf2 activation and downstream antioxidant genes (HO-1, NQO1) more effectively than methoxy analogs. For example, 100 μM 4-HBA (a structural analog) increased astrocyte survival under oxidative stress by 31.7% via HO-1 upregulation . Computational docking studies (not directly referenced but inferred) suggest ethoxy’s bulkier structure may enhance binding to Keap1, disrupting Nrf2 ubiquitination .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from assay conditions (e.g., cell line variability, oxidative stress models). To address this:

- Standardize in vitro models: Use primary astrocytes or neuronal cultures (as in ) instead of immortalized lines.

- Control redox environments: Pre-incubate cells with antioxidants (e.g., NAC) to isolate compound-specific effects.

- Validate mechanisms: Combine siRNA knockdown (e.g., HO-1 siRNA in ) with Western blotting to confirm pathway involvement.

Q. What strategies are effective for regioselective functionalization of this compound in organic synthesis?

- Protection of hydroxyl groups: Use TBS (tert-butyldimethylsilyl) or acetyl groups to block the 4-hydroxy position during ethoxylation .

- Cross-coupling reactions: Suzuki-Miyaura coupling with aryl boronic acids at the benzyl position requires palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .

- Enzymatic catalysis: Lipase-mediated acetylation selectively modifies the primary alcohol group while preserving the ethoxy function .

Methodological Recommendations

- Synthesis optimization: Use DDQ oxidation for benzyl ether cleavage and ethoxylation under anhydrous conditions .

- Analytical workflows: Combine HPLC-MS for purity checks and NMR for structural confirmation .

- Biological assays: Pre-treat cells with 100 μM compound for 6 hours before oxidative stress induction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.